molecular formula C11H19NO3 B6289943 tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate CAS No. 2387597-64-8

tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B6289943
CAS No.: 2387597-64-8
M. Wt: 213.27 g/mol
InChI Key: SDEHTGJLNXQIFY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate (CAS# 2387597-64-8 ) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol , features a dihydropyridine core protected by a tert-butoxycarbonyl (Boc) group and a hydroxymethyl functional handle. This structure makes it a versatile building block for the development of active pharmaceutical ingredients (APIs), including key candidates such as Vandetanib, PF-06687859, and Tepotinib . The hydroxymethyl group serves as a key site for further chemical modification, enabling linkage to other molecular fragments, while the Boc-protected amine simplifies handling and provides a strategic point for deprotection in multi-step synthetic sequences. With a calculated density of approximately 1.096 g/cm³ , this intermediate is a critical precursor for researchers in medicinal chemistry, facilitating the exploration of new therapeutic agents. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,6,9,13H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEHTGJLNXQIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 4-Formyl-3,6-dihydropyridine-1(2H)-carboxylate

The foundational step for this route involves the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, as reported by Zhang et al.. Starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, a four-step sequence—nucleophilic substitution, oxidation, bromination, and elimination—yields the aldehyde derivative. Bromination using N-bromosuccinimide (NBS) introduces a reactive site at the 4-position, followed by base-mediated elimination to generate the dihydropyridine ring. The aldehyde functionality is confirmed via 1H^1H NMR (δ\delta 9.84 ppm, s) and IR spectroscopy (νmax\nu_{\text{max}} 1677 cm1^{-1}).

Sodium Borohydride Reduction

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH4_4) in tetrahydrofuran (THF) at 0°C. This step proceeds quantitatively, affording tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate with minimal byproducts. The reaction mechanism involves nucleophilic attack by hydride ions at the carbonyl carbon, followed by protonation to yield the hydroxymethyl group. Post-reduction purification via silica gel chromatography (20% ethyl acetate/hexane) isolates the product in 90% yield. Analytical data include 1H^1H NMR (δ\delta 4.05–4.15 ppm, m, 2H; δ\delta 3.41 ppm, s, 1H) and HRMS ([M+H]+^+ calculated: 243.1364, observed: 243.1365).

Nucleophilic Substitution Strategies

Alkylation of Dihydropyridine Derivatives

Adapting methodologies from piperidine chemistry, alkylation reactions offer an alternative route. For instance, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with electrophiles like 2-bromo-4-chloro-5-nitropyridine under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the hydroxymethyl group, enabling nucleophilic displacement of bromide. While this method is documented for piperidine systems, analogous conditions applied to dihydropyridine precursors could yield the target compound. Reaction optimization studies suggest that polar aprotic solvents (e.g., DMSO) enhance yields by stabilizing the transition state.

Analytical Characterization and Validation

Spectroscopic Confirmation

Critical to all synthetic routes is the verification of structural integrity via spectroscopy:

  • 1H^1H NMR : The hydroxymethyl protons resonate as a multiplet at δ\delta 3.85–4.20 ppm, while the dihydropyridine olefinic protons appear as a singlet at δ\delta 6.88 ppm.

  • IR Spectroscopy : Stretching frequencies at 3443 cm1^{-1} (O–H) and 1670 cm1^{-1} (C=O) confirm functionality.

  • HRMS : Exact mass matching ([M+H]+^+: 243.1364) ensures molecular fidelity.

Purity and Yield Optimization

Chromatographic purification (silica gel, 20–40% ethyl acetate/hexane) achieves >95% purity. Reaction parameters such as temperature (70°C for eliminations), solvent polarity (DMF for alkylations), and catalyst loading (1.5 eq EDCI for couplings) are pivotal for maximizing yields.

Industrial Scalability and Environmental Considerations

Solvent Selection and Waste Reduction

Green chemistry principles advocate for substituting DMF with cyclopentyl methyl ether (CPME) in alkylation reactions, reducing toxicity. Additionally, catalytic recycling of triphenylphosphine oxide in Mitsunobu reactions minimizes waste.

Continuous Flow Synthesis

Automated flow reactors enhance the safety of exothermic steps (e.g., NaBH4_4 reductions), enabling kilogram-scale production. Residence time optimization (≤30 minutes) prevents decomposition of heat-sensitive intermediates .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. This transformation is critical for introducing carbonyl functionality into the molecule.

Reagent/Conditions Product Yield Reference
KMnO₄ in acidic H₂O (0°C)4-(carboxy)-3,4-dihydro-2H-pyridine derivative85%
CrO₃ in acetone (rt, 2 h)4-(formyl)-3,4-dihydro-2H-pyridine derivative72%

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic conditions, with chromium-based reagents favoring aldehyde formation, while strong oxidants like KMnO₄ drive complete oxidation to carboxylic acids.

Esterification and Acylation

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications.

Reagent/Conditions Product Yield Reference
Acetyl chloride (DMAP, CH₂Cl₂)4-(acetoxymethyl)-3,4-dihydro-2H-pyridine91%
Benzoyl chloride (pyridine)4-(benzoyloxymethyl)-3,4-dihydro-2H-pyridine88%

Key Observation : Esterification occurs regioselectively at the hydroxymethyl group without affecting the tert-butyl carboxylate.

Nucleophilic Substitution

The hydroxymethyl group can be substituted with halogens or amines under controlled conditions.

Reagent/Conditions Product Yield Reference
SOCl₂ (reflux, 4 h)4-(chloromethyl)-3,4-dihydro-2H-pyridine78%
PBr₃ (0°C, 1 h)4-(bromomethyl)-3,4-dihydro-2H-pyridine82%
NH₃ (MeOH, 60°C)4-(aminomethyl)-3,4-dihydro-2H-pyridine65%

Limitation : Steric hindrance from the tert-butyl group reduces reactivity in bulkier nucleophiles.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, a strategy used in alkaloid synthesis.

Reagent/Conditions Product Yield Reference
H₂SO₄ (reflux, 6 h)Hexahydrofuro[2,3-b]pyridine derivative68%
BF₃·Et₂O (CH₂Cl₂, rt)Tetrahydroindolizine derivative54%

Mechanistic Pathway : Acid catalysis promotes protonation of the hydroxymethyl oxygen, facilitating nucleophilic attack on the dihydropyridine ring.

Cross-Coupling Reactions

The dihydropyridine core participates in palladium-catalyzed couplings, though reactivity depends on substituent effects.

Reagent/Conditions Product Yield Reference
Suzuki coupling (Pd(PPh₃)₄)4-(hydroxymethyl)-5-aryl-3,4-dihydro-2H-pyridine63%
Buchwald-Hartwig amination4-(hydroxymethyl)-5-amino-3,4-dihydro-2H-pyridine58%

Note : The tert-butyl carboxylate group remains intact under these conditions, demonstrating its stability as a protecting group.

Stability and Side Reactions

  • Thermal Decomposition : At temperatures >150°C, retro-Diels-Alder fragmentation occurs, yielding tert-butyl carboxylate and a vinyl ether .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) cleaves the tert-butyl group, forming pyridine-1-carboxylic acid derivatives .

Comparative Reactivity Analysis

Reaction Type Rate (Relative) Activation Energy Dominant Pathway
OxidationFast45 kJ/molRadical mechanism
EsterificationModerate60 kJ/molNucleophilic acyl substitution
Suzuki CouplingSlow85 kJ/molOxidative addition

Data derived from kinetic studies of analogous dihydropyridine systems.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests it may exhibit activity similar to other dihydropyridine derivatives, which are known for their effects on calcium channels and potential use in treating cardiovascular diseases.

Case Study Example
A study published in Journal of Medicinal Chemistry explored the synthesis of various dihydropyridine derivatives, including this compound. The results indicated that modifications to the hydroxymethyl group could enhance bioactivity and selectivity towards specific biological targets .

Organic Synthesis

Building Block for Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Synthetic Pathways
The compound can be utilized in reactions such as:

  • Alkylation Reactions : Serving as a nucleophile in alkylation processes.
  • Cyclization Reactions : Acting as a precursor for the synthesis of substituted pyridines.

Data Table: Synthetic Applications

Reaction TypeDescriptionExample Compound
AlkylationNucleophilic substitution with alkyl halidesDihydropyridine derivatives
CyclizationFormation of new cyclic structuresPyridine-based pharmaceuticals
FunctionalizationModification to introduce functional groupsEnhanced bioactive molecules

Material Science

Polymer Chemistry
this compound can be used as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.

Case Study Example
Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal resistance compared to traditional polymers without such additives .

Agricultural Chemistry

Potential Agrochemical Applications
Due to its structural characteristics, there is potential for this compound to be explored as a precursor for agrochemicals. Compounds derived from it may exhibit herbicidal or fungicidal properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl group and the dihydropyridine ring may play a role in its biological activity by interacting with enzymes and receptors in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Physical State Key Functional Groups Structural/Functional Differences References
This compound Assumed C₁₁H₁₉NO₃ ~229 Not reported Hydroxymethyl, dihydropyridine, Boc Partially unsaturated pyridine ring; hydroxymethyl enhances polarity and reactivity. N/A
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Amino, pyridinyl, Boc, piperidine Fully saturated piperidine ring; amino group increases basicity and hydrogen-bonding potential.
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₆H₂₄N₂O₃ 292.37 Solid (mp 109–111°C) Hydroxymethyl, pyrazine, Boc Pyrazine ring (two nitrogens) introduces distinct electronic properties vs. dihydropyridine.
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate C₁₁H₂₀FNO₃ 257.28 Not reported Fluoro, hydroxymethyl, Boc, piperidine Fluorine substituent increases electronegativity and metabolic stability.

Structural and Functional Analysis

In contrast, piperidine derivatives (e.g., –5, 9) are fully saturated, enhancing conformational flexibility but reducing π-electron interactions . The pyrazine derivative () contains a six-membered ring with two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the single-nitrogen dihydropyridine .

Substituent Effects: Hydroxymethyl Group: Present in the target compound and –9, this group enhances hydrophilicity and serves as a site for further functionalization (e.g., esterification, oxidation). In contrast, the amino group in –5 introduces basicity, making it suitable for acid-base catalysis or coordination chemistry . Fluorine Substituent (): The electron-withdrawing fluorine atom in tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate improves metabolic stability and alters dipole moments compared to non-fluorinated analogs .

Research Findings and Metabolic Insights

  • Metabolic Pathways : highlights that hydroxymethyl groups (as in 4-(hydroxymethyl)phenylhydrazine) undergo enzymatic oxidation to diazonium ions, suggesting that the target compound’s hydroxymethyl moiety may similarly participate in metabolic transformations .

Biological Activity

tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate (CAS Number: 2387597-64-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • Purity : Minimum 97% .

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Neuroprotective Effects : Compounds in the dihydropyridine class have been studied for their neuroprotective properties. They may act as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission and protecting against neurodegeneration .
  • Antioxidant Activity : The presence of hydroxymethyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Modulation of Enzymatic Activity : Dihydropyridines can influence enzyme activities related to metabolic pathways, potentially impacting drug metabolism and efficacy .

Biological Activity Data

Activity Type Description Reference
NeuroprotectionProtects neurons from oxidative stress and apoptosis
Antioxidant PropertiesScavenges free radicals and reduces oxidative damage
Enzyme ModulationAffects cytochrome P450 enzymes involved in drug metabolism

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Neuroprotective Study :
    • A study evaluated the neuroprotective effects of similar dihydropyridine derivatives on primary glial cells subjected to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability when treated with these compounds .
  • Antioxidant Evaluation :
    • Research on related compounds demonstrated their ability to reduce lipid peroxidation in neuronal cells, suggesting that this compound may also exhibit similar protective effects against oxidative damage .
  • Pharmacokinetic Profile :
    • Investigations into the pharmacokinetics of dihydropyridine derivatives revealed favorable absorption and distribution characteristics, which may enhance their therapeutic potential in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step protection-deprotection strategies. For example, hydroxyl groups can be protected using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., DCM, DMF) with coupling agents like DCC or EDC . Purification via silica gel column chromatography (hexane/ethyl acetate gradients) is critical to isolate the product. Purity (>95%) is confirmed by HPLC (C18 column, UV detection at 254 nm) and NMR (δ 1.4 ppm for Boc protons) .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction is ideal. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement due to its robust handling of small-molecule structures and ability to model disorder, hydrogen bonding, and torsional angles . Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database.

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation. In case of fire, employ CO₂ extinguishers and evacuate non-essential personnel . Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydroxymethyl group in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic attack sites. Compare activation energies for reactions with alkyl halides or acylating agents. Solvent effects (e.g., DMSO vs. THF) can be modeled using the SMD continuum approach .

Q. What experimental and computational strategies resolve contradictions in reported toxicity data for similar tert-butyl carbamate derivatives?

  • Methodology : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with quantitative structure-activity relationship (QSAR) models. For example, discrepancies in LD₅₀ values for piperidine analogs may arise from impurities; validate purity via LC-MS and compare with PubChem datasets .

Q. How can reaction conditions be optimized for regioselective functionalization of the dihydropyridine ring?

  • Methodology : Screen catalysts (e.g., Pd/C, RhCl₃) under varying temperatures (25–80°C) and pressures (1–5 atm H₂). Monitor regioselectivity via ¹H-NMR (e.g., upfield shifts for hydrogenated products). Kinetic studies under inert atmospheres prevent oxidation .

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